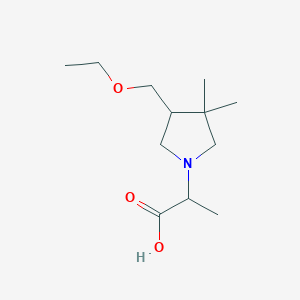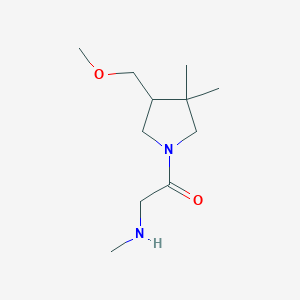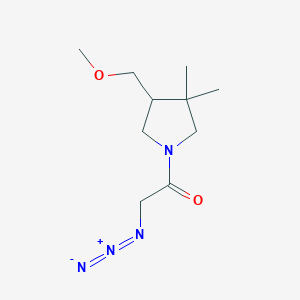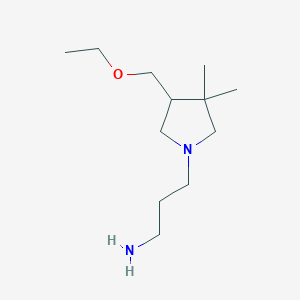
3-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrazin-2-amine
Vue d'ensemble
Description
3-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyrazin-2-amine, often referred to as CMDMPA, is an organic compound with a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of a variety of compounds, and is used as a building block for the production of pharmaceuticals, agrochemicals, and other industrial chemicals. CMDMPA is also used in a variety of biomedical research applications, including imaging, drug delivery, and gene therapy.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions :
- The compound 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine, which is structurally related to the query compound, is known to react with secondary amines, leading to unexpected products like 2,4-diamino-s-triazines. This indicates a potential use in synthetic chemistry for creating novel compounds (Tanaka et al., 1994).
- In another study, the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines, including structures similar to the query compound, resulted in various substituted products, showing its potential in diverse chemical syntheses (Hou & Matsuoka, 1993).
Photodimerization in Chemistry :
- Ultraviolet irradiation of compounds like 2-aminopyridine and 2-amino-5chloropyridine, which are structurally related to the query compound, resulted in the formation of photodimers. This shows the potential application of these compounds in photochemical processes (Taylor & Kan, 1963).
Catalytic and Supramolecular Chemistry :
- The reaction of iron(II) and Schiff base condensates with structures similar to the query compound in air produced a pseudo-dimer complex with a unique structure. This points to its use in catalytic and supramolecular chemistry (Brewer et al., 2007).
Synthesis of Heterocyclic Compounds :
- Research involving the synthesis of 3-aminopyrazole, a compound related to the query compound, led to the creation of pyrazolo-[1,5-a]-1,3,5-triazines, indicating its utility in the synthesis of novel heterocyclic compounds (Kobe, Robins, & O'Brien, 1974).
Propriétés
IUPAC Name |
3-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O2/c1-13(6-7(14-2)15-3)9-8(10)11-4-5-12-9/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHNPEHXKQGVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(OC)OC)C1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481329.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1481330.png)









